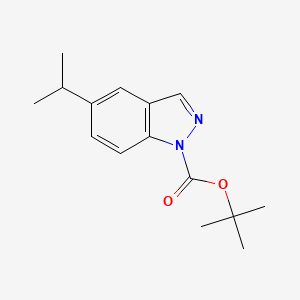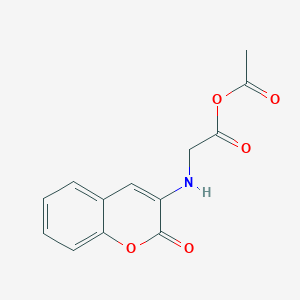
2-(2-Methoxyphenyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by a naphthalene ring system substituted with a methoxyphenyl group at the second position and a quinone moiety at the first and fourth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)naphthalene-1,4-dione typically involves the reaction of 2-hydroxy naphthalene-1,4-dione with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene. The reaction mixture is heated to reflux for several hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The quinone can be reduced to the corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its antifungal and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)naphthalene-1,4-dione involves its interaction with cellular components. For example, its antifungal activity is believed to result from disrupting fungal membrane permeability, leading to increased nucleotide leakage . The compound can also act as a competitive inhibitor of enzymes like tyrosinase by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1,4-naphthoquinone:
2-Phenyl-1,4-naphthoquinone: Studied for its tyrosinase-inhibitory effects.
2,3-Dibromonaphthalene-1,4-dione: Exhibits potent antifungal activity.
Uniqueness
2-(2-Methoxyphenyl)naphthalene-1,4-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and interaction with biological targets compared to other naphthoquinone derivatives.
Eigenschaften
CAS-Nummer |
93327-86-7 |
|---|---|
Molekularformel |
C17H12O3 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3/c1-20-16-9-5-4-7-12(16)14-10-15(18)11-6-2-3-8-13(11)17(14)19/h2-10H,1H3 |
InChI-Schlüssel |
DDRDHMRPIMJVNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)
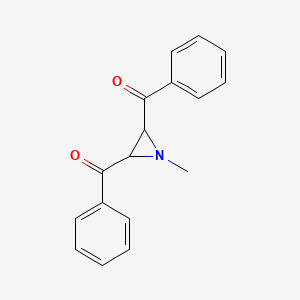

![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
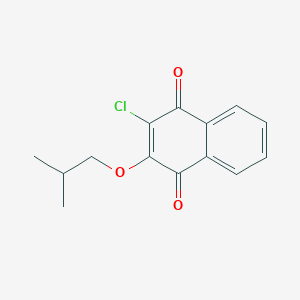
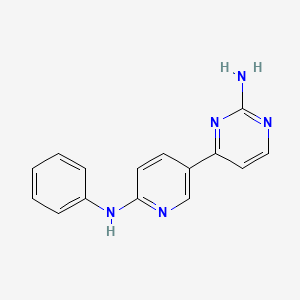
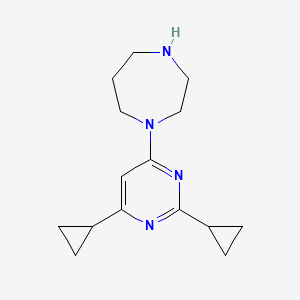


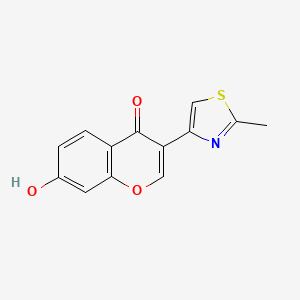
![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)

